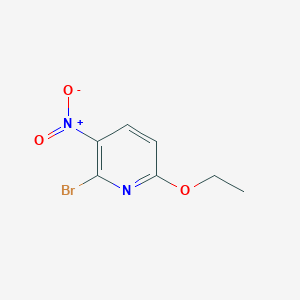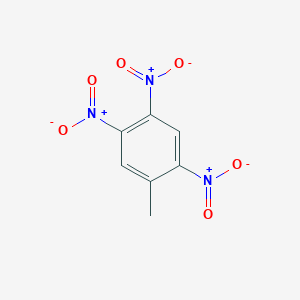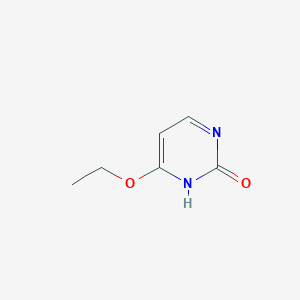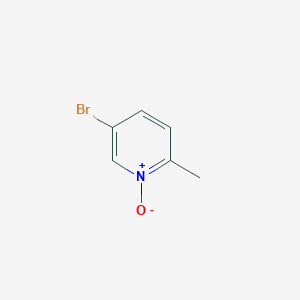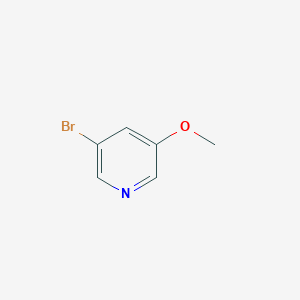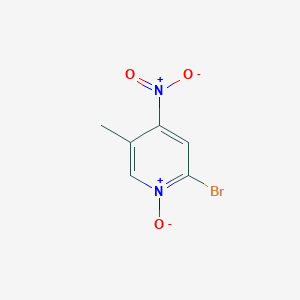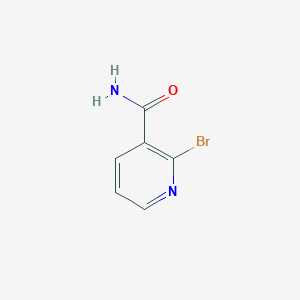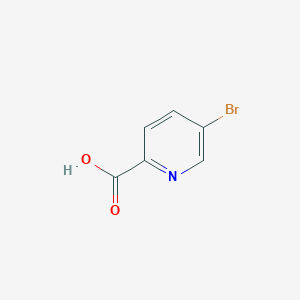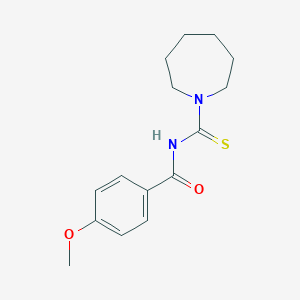
N-(azepane-1-carbothioyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(azepane-1-carbothioyl)-4-methoxybenzamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzamide core, a hexahydro-1H-azepin-1-yl group, a thioxomethyl group, and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(azepane-1-carbothioyl)-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the benzamide core. The hexahydro-1H-azepin-1-yl group is introduced through a cyclization reaction, while the thioxomethyl group is added via a thiolation reaction. The methoxy group is usually introduced through a methylation reaction. The specific reaction conditions, such as temperature, pressure, and solvents, vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and catalysts to ensure the consistency and quality of the product. The reaction parameters are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-(azepane-1-carbothioyl)-4-methoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-(azepane-1-carbothioyl)-4-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(azepane-1-carbothioyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The thioxomethyl group is particularly important for its biological activity, as it can form covalent bonds with target proteins, leading to inhibition or activation of their function.
Comparaison Avec Des Composés Similaires
N-(azepane-1-carbothioyl)-4-methoxybenzamide can be compared with other similar compounds, such as:
Benzamide, N-[3-(hexahydro-2-oxo-1H-azepin-1-yl)propyl]-: This compound has a similar azepinyl group but lacks the thioxomethyl and methoxy groups, resulting in different reactivity and applications.
Benzamide, N-[(hexahydro-1H-azepin-1-yl)carbonyl]-4-methoxy-: This compound has a carbonyl group instead of a thioxomethyl group, leading to different chemical properties and biological activities.
Propriétés
Numéro CAS |
114171-16-3 |
|---|---|
Formule moléculaire |
C15H20N2O2S |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
N-(azepane-1-carbothioyl)-4-methoxybenzamide |
InChI |
InChI=1S/C15H20N2O2S/c1-19-13-8-6-12(7-9-13)14(18)16-15(20)17-10-4-2-3-5-11-17/h6-9H,2-5,10-11H2,1H3,(H,16,18,20) |
Clé InChI |
BXJDOJCPEBMCNU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)N2CCCCCC2 |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)NC(=S)N2CCCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



